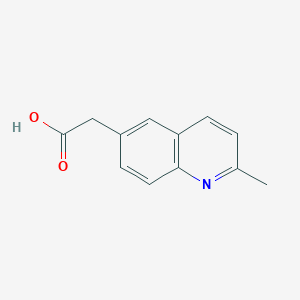

(2-Methyl-quinolin-6-yl)-acetic acid

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Organic Synthesis

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility has led to the development of a vast number of synthetic methodologies for the construction and functionalization of the quinoline ring system. synarchive.comdu.edu.eg Classical named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses provide foundational routes to various quinoline derivatives. wikipedia.org

The Doebner-von Miller reaction, for instance, is a well-established method for synthesizing 2-methylquinolines through the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. iipseries.orgwikipedia.org Modern synthetic approaches continue to refine these methods, offering improved yields, milder reaction conditions, and greater functional group tolerance. synarchive.com The ability to introduce a wide range of substituents at various positions on the quinoline ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity. researchgate.net

The inherent chemical properties of the quinoline ring system, including its aromaticity and the presence of the nitrogen heteroatom, contribute to its diverse reactivity and its ability to participate in various intermolecular interactions. This makes it a valuable building block in the design of molecules with specific therapeutic functions. nih.govsynarchive.com

Overview of Quinoline-Acetic Acid Derivatives in Chemical Research

Quinoline-acetic acid derivatives represent a specific class of quinoline compounds that have garnered significant interest in chemical research. The introduction of an acetic acid moiety can significantly influence the parent quinoline's solubility, polarity, and ability to interact with biological targets. sapub.org This functional group can act as a handle for further chemical modifications or can directly participate in binding interactions with enzymes or receptors.

The synthesis of quinoline-acetic acid derivatives can be approached in several ways. One common strategy involves the introduction of a two-carbon chain at a specific position on a pre-formed quinoline ring, which is then converted to the carboxylic acid. For instance, a methyl group on the quinoline ring could potentially be elaborated into an acetic acid side chain. Alternatively, a precursor already containing the acetic acid or a protected equivalent can be used in the quinoline ring synthesis. A potential, though less direct, route could involve the Willgerodt-Kindler reaction, which can convert an aryl methyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org

Research into quinoline-acetic acid derivatives has explored their potential in various therapeutic areas. For example, derivatives of quinoline-acetic acid have been investigated for their biological activities, though specific details for a wide range of these compounds are often proprietary or part of ongoing research. sapub.org A notable example from patent literature indicates that derivatives of (2-Methyl-quinolin-6-yl)-acetic acid have been explored for their potential as HIV antiviral compounds. This highlights the therapeutic relevance of this particular structural motif.

Below is a data table summarizing the key aspects of the quinoline framework and its acetic acid derivatives:

| Feature | Description |

| Quinoline Scaffold | A heterocyclic aromatic compound formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring. |

| Significance | A "privileged structure" in medicinal chemistry with a wide range of biological activities. |

| Synthesis Methods | Classical methods include Skraup, Doebner-von Miller, and Friedländer syntheses. |

| Quinoline-Acetic Acid Derivatives | Quinoline compounds bearing an acetic acid functional group. |

| Properties | The acetic acid moiety can modify solubility, polarity, and biological interactions. |

| Potential Applications | Investigated for various therapeutic uses, including as antiviral agents. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(2-methylquinolin-6-yl)acetic acid |

InChI |

InChI=1S/C12H11NO2/c1-8-2-4-10-6-9(7-12(14)15)3-5-11(10)13-8/h2-6H,7H2,1H3,(H,14,15) |

InChI Key |

AWRALJLWCKRFAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl Quinolin 6 Yl Acetic Acid and Analogues

Classical Approaches to Quinoline (B57606) Core Synthesis and their Adaptations for Acetic Acid Derivatives

A variety of named reactions, many developed in the late 19th century, provide the foundational routes to the quinoline nucleus. organicreactions.org While these methods often yield simple quinolines, they can be adapted by using appropriately substituted starting materials to produce more complex derivatives, including those with acetic acid side chains or their precursors.

The Skraup synthesis is a vigorous reaction that produces quinoline from the reaction of aniline (B41778), glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene. iipseries.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring.

To prepare a derivative like (2-Methyl-quinolin-6-yl)-acetic acid, one would theoretically start with an aniline already containing the desired substituent at the para-position, such as 4-aminophenylacetic acid. However, the harsh, strongly acidic and oxidizing conditions of the Skraup reaction can often lead to decomposition or unwanted side reactions with sensitive functional groups like a carboxylic acid. Modifications using milder catalysts or alternative dehydrating agents have been explored to improve the scope and yield of the reaction.

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid, which directly yields quinoline-4-carboxylic acids. wikipedia.orgfly-chem.comwikipedia.org This method is particularly relevant as it introduces a carboxylic acid group onto the quinoline ring system in a single step. jptcp.com The reaction is generally heated and can be catalyzed by various acids. bohrium.com

While this reaction specifically forms 4-carboxyquinolines, it represents a key strategy for accessing the broader family of quinoline carboxylic acids. wikipedia.org For instance, using a substituted aniline like 4-aminophenylacetic acid in a Doebner reaction could potentially yield a quinoline structure bearing both a 4-carboxylic acid group and a 6-acetic acid group, which could then be selectively decarboxylated. A recent development, the Doebner hydrogen-transfer reaction, has expanded the scope to include anilines with electron-withdrawing groups, which typically give low yields in the conventional reaction. bohrium.comnih.govacs.org

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is another fundamental method for preparing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The synthesis involves the reaction of isatin (B1672199) with a carbonyl compound (an aldehyde or ketone) in the presence of a strong base. pharmaguideline.comwikipedia.org The reaction mechanism begins with the basic hydrolysis of the isatin amide bond to form an intermediate keto-acid, which then condenses with the carbonyl compound. wikipedia.orgijsr.net Subsequent cyclization and dehydration produce the final quinoline-4-carboxylic acid. wikipedia.org

This method's utility in synthesizing acetic acid derivatives at other positions would depend on the starting materials. Using a substituted isatin (e.g., with a substituent at the 5-position, which corresponds to the 6-position of the resulting quinoline) that carries a protected acetic acid group could be a viable, albeit multi-step, approach. The Pfitzinger reaction has been widely applied in the synthesis of various bioactive molecules. researchgate.net

The Friedländer synthesis is a versatile and widely used method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone or aldehyde). organicreactions.orgwikipedia.org The reaction can be catalyzed by either acids or bases and proceeds via an initial condensation followed by a cyclodehydration to form the quinoline ring. organicreactions.orgorganic-chemistry.org

This method is highly adaptable for preparing substituted quinolines. pharmaguideline.comjk-sci.com To synthesize a 6-substituted acetic acid derivative, one would start with a 2-amino-5-(carboxymethyl)benzaldehyde or a related ketone. Condensation with a compound like acetone (B3395972) would then introduce the methyl group at the 2-position, directly forming the desired this compound skeleton. The reaction is valued for its operational simplicity and the availability of starting materials. jk-sci.com

Several other classical reactions provide routes to various quinoline structures, each with its own scope and limitations. Their adaptation for synthesizing specific acetic acid derivatives depends on the compatibility of the required functional groups with the reaction conditions.

Combes Synthesis : This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org It typically yields 2,4-disubstituted quinolines. wikipedia.org Using a para-substituted aniline is a direct way to introduce functionality at the 6-position.

Conrad-Limpach Synthesis : This method produces 4-hydroxyquinolines (or their 4-quinolone tautomers) from the reaction of anilines with β-ketoesters. jptcp.comwikipedia.orgsynarchive.com The reaction conditions (kinetic vs. thermodynamic control) can influence the product isomerism. quimicaorganica.org

Gould-Jacobs Reaction : This reaction pathway begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgwikipedia.org The process ultimately yields 4-hydroxyquinoline-3-carboxylic acid derivatives after hydrolysis and decarboxylation. wikipedia.orgmdpi.com The high temperatures required for cyclization can be a limitation. mdpi.com

Camps Synthesis : This is an intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines. wikipedia.orgchem-station.comdrugfuture.com The reaction can produce a mixture of isomers. wikipedia.orgchem-station.com

Knorr Synthesis : In this reaction, a β-ketoanilide is cyclized using a strong acid, such as sulfuric acid, to produce a 2-hydroxyquinoline. iipseries.orgwikipedia.orgsynarchive.com The reaction is sensitive to conditions, and 4-hydroxyquinolines can sometimes be formed as competing products. wikipedia.org

Niementowski Synthesis : This method involves the reaction of anthranilic acid with a ketone or aldehyde to produce γ-hydroxyquinoline derivatives. wikipedia.orgwikipedia.org Although a recent re-examination of the reaction with ethyl acetoacetate (B1235776) showed that the originally reported product was incorrect, the general principle of using anthranilic acids remains a route for certain quinolone structures. arkat-usa.org

Povarov Reaction : This is a more modern, formal cycloaddition reaction between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene to give tetrahydroquinolines, which are subsequently oxidized to quinolines. iipseries.orgwikipedia.orgacs.org It is often performed as a three-component reaction. wikipedia.org

Table 1: Overview of Classical Quinoline Syntheses

| Synthesis Name | Key Reactants | Typical Product | Relevance to Acetic Acid Derivatives |

|---|---|---|---|

| Skraup | Aniline, Glycerol, Oxidizing Agent | Quinoline | Substituted aniline can be used, but harsh conditions are a limitation. pharmaguideline.com |

| Doebner | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Directly forms a carboxylic acid derivative; adaptable with substituted anilines. wikipedia.orgwikipedia.org |

| Pfitzinger | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | Directly forms a carboxylic acid derivative; adaptable with substituted isatins. pharmaguideline.comwikipedia.org |

| Friedländer | 2-Aminobenzaldehyde/ketone, α-Methylene carbonyl | Substituted Quinoline | Highly versatile; allows direct incorporation of side chains from starting materials. wikipedia.orgorganic-chemistry.org |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acid ester | Directly forms a carboxylic acid ester derivative. iipseries.orgwikipedia.org |

Targeted Synthesis of this compound and Structurally Related Compounds

While classical methods provide a toolbox for general quinoline synthesis, the preparation of a specific target like this compound often relies on more direct and optimized routes. These targeted approaches may adapt classical reactions or employ entirely different strategies, such as building the side chain onto a pre-formed quinoline ring.

A common strategy involves a Friedländer-type synthesis. For example, the reaction of a 2-amino-5-substituted benzaldehyde (B42025) with a ketone possessing an α-methylene group is a direct approach. Specifically, starting with 4-amino-3-formylphenylacetic acid and reacting it with acetone under acid or base catalysis would, in principle, yield the target compound directly. The challenge often lies in the synthesis and stability of the substituted aminobenzaldehyde precursor.

Alternatively, multi-step syntheses are frequently employed. A plausible route could begin with a commercially available substituted aniline or quinoline. For instance, one could start with 6-methyl-2-bromoquinoline. The methyl group could be halogenated (e.g., using N-bromosuccinimide) to form 6-(bromomethyl)-2-methylquinoline. This intermediate can then be converted to a nitrile via reaction with sodium cyanide, followed by hydrolysis of the nitrile to the desired carboxylic acid. Another approach involves the palladium-catalyzed cross-coupling of a haloquinoline, such as 6-bromo-2-methylquinoline, with a reagent like ethyl acetate (B1210297) enolate or a similar C2-synthon, followed by hydrolysis.

Detailed research findings from specialized chemical literature would provide specific reagents, reaction conditions, and yields for these targeted pathways. The choice of a particular synthetic route depends on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups present in the molecule.

Strategies for Regioselective Introduction of the 2-Methyl Group

The introduction of a methyl group at the C-2 position of the quinoline scaffold is typically achieved during the primary ring-forming cyclization reaction. The choice of starting materials in several classic named reactions dictates the substitution pattern of the final product with high regioselectivity.

Key strategies include:

Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. To synthesize a 2-methylquinoline (B7769805), crotonaldehyde (B89634) is used as a key reactant, which is generated in situ from precursors like acetaldehyde. The reaction of a para-substituted aniline (containing a precursor to the acetic acid moiety) with crotonaldehyde under strong acid and oxidizing conditions leads to the formation of the 2-methylquinoline core. nih.gov

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or aldehyde. nih.govrsc.org To achieve a 2-methyl substituent, a 2-amino benzaldehyde or 2-aminophenyl ketone is reacted with acetone. This reaction can be catalyzed by acids or bases and offers a high degree of regioselectivity. nih.govrsc.org

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. rsc.org For the synthesis of a 2-methylquinoline, the reaction of an appropriately substituted aniline with acetylacetone (B45752) (pentane-2,4-dione) would yield an enamine intermediate, which then cyclizes upon heating in strong acid to form the desired quinoline structure. rsc.org

| Reaction Name | Key Reactants for 2-Methyl Group | Typical Conditions | Reference |

|---|---|---|---|

| Doebner-von Miller | Aniline + Crotonaldehyde (or its precursor) | Strong acid (e.g., H₂SO₄), oxidant | nih.gov |

| Friedländer | 2-Aminoaryl aldehyde/ketone + Acetone | Acid or base catalysis, heating | nih.gov, rsc.org |

| Combes | Aniline + Acetylacetone | Acid catalysis, heating | rsc.org |

Methodologies for Installing the Acetic Acid Moiety at the Quinoline Scaffold

Attaching a functional group to the C-6 position of the quinoline ring is often accomplished by starting with an aniline precursor that is already substituted at the para-position. Direct C-H functionalization at the C-6 position is possible but can be challenging. nih.gov Therefore, synthetic routes commonly rely on building the quinoline ring with the C-6 substituent, or a precursor, already in place.

Nucleophilic substitution reactions are a viable method for introducing the acetic acid side chain, typically by displacing a leaving group at the C-6 position of the quinoline ring. researchgate.net

A common pathway involves:

Halogenation: A 2-methylquinoline is halogenated (e.g., brominated) at the C-6 position to create a suitable electrophile, 6-bromo-2-methylquinoline.

Nucleophilic Displacement: The 6-halo-2-methylquinoline can then react with a nucleophile that serves as a precursor to the acetic acid moiety. For instance, in a malonic ester synthesis-type approach, the haloquinoline could be coupled with the enolate of diethyl malonate, often requiring a metal catalyst.

Hydrolysis and Decarboxylation: The resulting diethyl (2-methylquinolin-6-yl)malonate is then hydrolyzed to the dicarboxylic acid and subsequently decarboxylated upon heating to yield the final product, this compound.

Alternatively, if a 6-(halomethyl)-2-methylquinoline intermediate can be formed, a more direct nucleophilic substitution with cyanide anion (e.g., from NaCN) would yield the corresponding nitrile. Subsequent hydrolysis of the nitrile provides the desired acetic acid derivative. This highlights the importance of the leaving group in such substitution reactions. mdpi.com

Condensation reactions provide a powerful tool for building the acetic acid side chain from a pre-existing functional group at the C-6 position. wikipedia.org

A representative strategy is the Knoevenagel-Doebner condensation :

Formylation: The synthesis begins with 2-methylquinoline-6-carbaldehyde, which can be prepared through various oxidation or formylation methods.

Condensation: The aldehyde undergoes a condensation reaction with malonic acid in the presence of a basic catalyst such as pyridine (B92270) or piperidine. This step forms an α,β-unsaturated carboxylic acid, specifically (E)-3-(2-methylquinolin-6-yl)acrylic acid.

Reduction: The carbon-carbon double bond in the acrylic acid side chain is then selectively reduced, for example, via catalytic hydrogenation, to yield the target this compound.

The Knoevenagel condensation of a C-6 functionalized quinoline aldehyde with malononitrile, followed by further coupling and condensation steps, has also been reported for creating complex styrylquinoline derivatives, demonstrating the versatility of this approach. mdpi.com

Multi-component Reactions in Quinoline Acetic Acid Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. rsc.org Various MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org

While a specific MCR for this compound is not prominently documented, established MCRs for quinoline synthesis could be adapted. For example:

Povarov-type Reaction: This reaction involves a [4+2] cycloaddition between an imine (formed in situ from an aniline and an aldehyde) and an alkene. rsc.org By using an aniline substituted at the para-position with an acetic acid ester group, a suitably substituted aldehyde, and an appropriate alkyne or alkene, it is plausible to construct the core structure in a convergent manner. rsc.org

Friedländer-based MCRs: A one-pot reaction combining a 2-aminoaryl ketone, another ketone (like acetone to install the 2-methyl group), and a catalyst can streamline the synthesis of polysubstituted quinolines. nih.gov

The versatility of MCRs allows for the introduction of various functional groups, making them a promising strategy for the efficient synthesis of functionalized quinoline derivatives. rsc.org

Optimization of Reaction Conditions and Green Chemistry Approaches in Quinoline-Acetic Acid Synthesis

Modern synthetic chemistry emphasizes the optimization of reaction conditions to improve yields, reduce waste, and shorten reaction times, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating methods. nih.gov These benefits include rapid and uniform heating, which can lead to significantly shorter reaction times, higher yields, and improved product purity. lew.rorsc.org

The application of microwave assistance has been reported for various quinoline synthesis methods:

Claisen Rearrangement: In the synthesis of 2-acetoxymethyl quinoline derivatives, a Claisen nih.govnih.gov-sigmatropic rearrangement was performed. Under microwave irradiation (100 W), reaction times were reduced from 9-11 hours (conventional heating) to just 30-40 minutes, with yields increasing from 38-67% to 57-84%. lew.ro

Multi-component Reactions: MCRs are particularly well-suited for microwave assistance. A one-pot MCR to synthesize pyrimido[4,5-b]quinolin-6(7H)-ones was facilitated by microwave irradiation, leading to shorter reaction times and higher product yields without the need for column chromatography. nih.gov

Doebner-Miller Reaction: Improvements to the classic Doebner-Miller synthesis include the use of indium(III) chloride on silica (B1680970) with microwave irradiation, which helps to moderate the often violently exothermic nature of the reaction. iust.ac.ir

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Quinoline N-Oxides (Claisen Precursor) | Conventional (65°C) | 9 - 11 hours | 38 - 67% | lew.ro |

| Microwave (100 W) | 30 - 40 minutes | 57 - 84% | ||

| Friedländer Synthesis (General) | Conventional | Longer | Lower | nih.gov |

| Microwave | Shorter | Higher (70-90%) |

Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

The synthesis of quinoline cores, the central scaffold of this compound, is significantly influenced by the choice of catalytic system. Catalysts play a pivotal role in determining reaction rates, yields, and the selectivity of the final product. A wide array of catalysts, ranging from simple Brønsted and Lewis acids to complex transition metal compounds and heterogeneous nanocatalysts, have been employed in classical quinoline syntheses like the Friedländer, Doebner-von Miller, and Combes reactions. nih.gov

Lewis acids such as Indium (III) chloride (InCl₃) have proven to be effective, non-toxic, and recyclable catalysts for one-pot quinoline synthesis, affording excellent yields with high selectivity. Similarly, copper (II) triflate (Cu(OTf)₂) acts as a mild and efficient catalyst in Friedländer syntheses. For instance, the reaction of 2-aminoaryl ketones with carbonyl compounds is effectively promoted by Cu(OTf)₂, showcasing its utility in forming the quinoline ring. Transition metals like palladium, when used as palladium acetate, can catalyze oxidative cyclization reactions to furnish quinoline derivatives without the need for additional acids or bases. nih.gov

In the pursuit of greener and more efficient synthetic routes, heterogeneous catalysts have gained considerable attention. These catalysts offer advantages such as easy separation from the reaction mixture, potential for recyclability, and reduced waste generation. nih.govnih.gov Nanomaterials, for example, have been explored to enhance reaction yields. Silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been reported to double the reaction yield in the synthesis of 2-methyl-6-nitroquinoline, a close analogue of the target compound's core structure. nih.govnih.gov The acidic surface of the silica coating is believed to stabilize unstable intermediates, thereby improving both condensation and cyclization steps. nih.govnih.gov Another advanced heterogeneous system involves Brønsted acid groups (-SO₃H) functionalized onto graphitic carbon nitride (g-C₃N₄), which has demonstrated remarkable acceleration in quinoline formation via the Friedländer synthesis under mild, solvent-free conditions. nih.gov

Metal-free catalytic systems are also prominent, aligning with the principles of green chemistry. nih.gov Molecular iodine is a low-cost, low-toxicity catalyst that can be used to achieve high yields under mild conditions. nih.gov Organic acids, including trifluoroacetic acid and oxalic acid, have been successfully used as efficient catalysts, often under solvent-free conditions, for the Friedländer synthesis of quinolines. researchgate.net The choice of catalyst can also direct the regioselectivity of the reaction, which is a critical challenge when using unsymmetrical ketones. nih.gov

The table below summarizes various catalytic systems used in the synthesis of quinoline derivatives, highlighting their impact on reaction efficiency.

Solvent Effects and Environmentally Benign Media in Synthesis

The solvent medium is a critical parameter in the synthesis of this compound and its analogues, profoundly affecting reaction kinetics, yields, and environmental impact. Traditional syntheses often rely on conventional organic solvents; however, extensive research has been conducted to identify the optimal solvent for specific catalytic systems and to develop more environmentally friendly protocols.

In a study on the synthesis of 2-acetylquinolines using a Cu(OTf)₂ catalyst, various solvents were screened, including methanol (B129727), ethanol (B145695), DMF, acetonitrile, DMSO, water, and dichloromethane (B109758) (DCM). It was found that DCM provided a superior yield (98%) under reflux conditions compared to other solvents. This highlights that solvent choice is highly dependent on the specific reactants and catalyst, and optimization is crucial for maximizing efficiency.

The principles of green chemistry have spurred a significant shift towards the use of environmentally benign media. nih.govijpsjournal.com This includes performing reactions in water, using ionic liquids, or eliminating the solvent entirely (solvent-free conditions). Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. A rapid and green route for the synthesis of 2-methylquinoline derivatives via the Doebner-von Miller reaction has been successfully demonstrated using water as the solvent in a continuous flow reactor. rsc.org

Ionic liquids (ILs) have emerged as versatile alternatives to traditional organic solvents. They can function as both the reaction medium and the catalyst, are non-volatile, and can often be recycled. ijpsjournal.comias.ac.inmdpi.com For example, a fluoroboric acid-based ionic liquid, [Et₃NH]⁺[BF₄]⁻, has been used as an effective and reusable catalyst for the one-pot synthesis of quinoline derivatives in ethanol, achieving excellent yields in a short time. ias.ac.in Some protocols have improved upon this by using the ionic liquid itself as the solvent, creating a solvent-free system that simplifies work-up and reduces waste. mdpi.com

Solvent-free reactions represent a paradigm of green synthesis by minimizing the use of auxiliary substances. ijpsjournal.com Many modern catalytic methods for quinoline synthesis are designed to work under these conditions. The use of catalysts like oxalic acid or Brønsted acid functionalized g-C₃N₄ is often most effective under solvent-free (neat) conditions at elevated temperatures, leading to high yields and easy product isolation. nih.govresearchgate.net

The following table compares the effect of different solvent media on the synthesis of quinoline derivatives.

Continuous Flow Synthesis Adaptations for Scalability

The transition from laboratory-scale synthesis to industrial production requires methodologies that are scalable, safe, and efficient. Continuous flow chemistry has emerged as a powerful technology to meet these demands, offering superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and improved product consistency compared to traditional batch processes. researchgate.netnih.gov The synthesis of quinoline derivatives, including precursors to this compound, has been successfully adapted to flow systems.

A notable example is the synthesis of 2-methylquinoline derivatives using a modified Doebner-von Miller reaction. rsc.org This process was performed in a continuous flow reactor using water as a green solvent, demonstrating a rapid and scalable route to this important quinoline core. rsc.org Flow reactors facilitate precise control over temperature, pressure, and residence time, which can lead to higher yields and selectivity. researchgate.net

The integration of packed-bed reactors containing heterogeneous catalysts is another key advantage of flow synthesis. This setup allows for the efficient use of solid catalysts, which can be easily retained within the reactor, simplifying product purification and enabling long-term, continuous operation. nih.gov This approach is particularly relevant for the scalable production of active pharmaceutical ingredients (APIs), where consistency and purity are paramount. The development of flow processes for quinoline synthesis represents a significant step towards more sustainable and economically viable manufacturing of these important chemical entities. uc.pt

Table of Compounds

Chemical Reactivity and Derivatization Pathways of 2 Methyl Quinolin 6 Yl Acetic Acid

Oxidation Reactions of the Quinoline (B57606) Ring and Side Chain

The oxidation of (2-Methyl-quinolin-6-yl)-acetic acid presents a study in selectivity, with different reagents targeting either the quinoline ring or its alkyl substituent. Generally, the fused aromatic benzene (B151609) ring of the quinoline system is resistant to oxidation, while the pyridine (B92270) ring and, more notably, the 2-methyl group are more susceptible to oxidative transformation.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), are known to oxidize alkyl groups attached to pyridine and quinoline rings to the corresponding carboxylic acids. youtube.comgoogle.com In the case of this compound, the 2-methyl group can be selectively oxidized. For instance, treatment with hot alkaline KMnO4 can convert the 2-methyl group into a carboxyl group, yielding quinoline-2,6-dicarboxylic acid. youtube.com The choice of reaction conditions, such as temperature and concentration, is crucial to avoid potential side reactions or degradation of the quinoline nucleus. youtube.com

Alternatively, milder and more specific oxidation of the methyl group can be achieved. For example, metal-free conditions utilizing iodine in the presence of tert-butyl hydroperoxide (TBHP) in a solvent like DMSO can facilitate the oxidation of a 2-methylquinoline (B7769805) to its corresponding aldehyde, quinoline-2-carbaldehyde. acs.orgnih.gov This suggests a pathway to functionalize the methyl group without complete oxidation to a carboxylic acid.

| Target Site | Reagent | Product | Reference |

|---|---|---|---|

| 2-Methyl Group | Potassium Permanganate (KMnO4) | Quinoline-2,6-dicarboxylic acid | youtube.com |

| 2-Methyl Group | Iodine (I2) / TBHP | (2-Formyl-quinolin-6-yl)-acetic acid | acs.orgnih.gov |

Reduction Reactions of the Quinoline Ring and Functional Groups

The reduction of this compound can be directed towards either the quinoline nucleus or the carboxylic acid function, depending on the choice of reducing agent and reaction conditions.

Reduction of the Quinoline Ring: The pyridine ring of the quinoline system is more readily reduced than the benzene ring. Catalytic hydrogenation is a common and effective method for this transformation. Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate, the quinoline ring can be reduced to 1,2,3,4-tetrahydroquinoline. benthamdirect.com This process, known as transfer hydrogenation, selectively saturates the heterocyclic portion of the molecule. benthamdirect.com Other catalytic systems, including those based on ruthenium, cobalt, and platinum, are also highly effective for the hydrogenation of quinoline derivatives to their tetrahydro counterparts. acs.orgthieme-connect.comgatech.edu In some cases, the reduction can be controlled to yield 1,2-dihydroquinolines. researchgate.net

Reduction of the Acetic Acid Moiety: The carboxylic acid group is resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH4). docbrown.info A more powerful reducing agent, Lithium Aluminum Hydride (LiAlH4), is required for this transformation. docbrown.infomasterorganicchemistry.com Treatment of this compound with LiAlH4 in a dry ethereal solvent, followed by an aqueous workup, reduces the carboxylic acid to a primary alcohol, yielding 2-(2-Methyl-quinolin-6-yl)-ethanol. orgosolver.com This powerful reagent typically does not affect the aromatic quinoline ring under standard conditions. docbrown.info The reaction proceeds via an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, followed by reduction of the resulting carboxylate salt. masterorganicchemistry.commasterorganicchemistry.com

| Target Site | Reagent | Product | Reference |

|---|---|---|---|

| Quinoline Ring (Pyridine part) | H2 / Pd/C or other metal catalysts | (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-acetic acid | benthamdirect.comacs.orgthieme-connect.com |

| Acetic Acid Group | 1. LiAlH4 / Ether 2. H3O+ | 2-(2-Methyl-quinolin-6-yl)-ethanol | masterorganicchemistry.comorgosolver.com |

Nucleophilic Substitution Reactions on the Quinoline Ring

Direct nucleophilic substitution on the hydrogen-bearing carbons of the quinoline ring is generally difficult. However, the pyridine ring is activated towards nucleophilic attack at positions 2 and 4. The reactivity can be dramatically enhanced by the presence of a good leaving group, such as a halogen, at these positions. iust.ac.irquimicaorganica.org

For a molecule like this compound, a preliminary step to introduce a leaving group is necessary to facilitate nucleophilic substitution. For instance, chlorination could potentially introduce a chlorine atom at the C4 position. Once a 4-halo derivative is formed, it becomes susceptible to displacement by a variety of nucleophiles. Studies on related 4-chloroquinoline (B167314) structures have shown that the chloro group can be readily displaced by nucleophiles such as hydrazine, sodium azide, and various amines, leading to 4-hydrazino, 4-azido, and 4-amino quinoline derivatives, respectively. mdpi.commdpi.org The mechanism for these reactions typically proceeds through a stable addition-elimination intermediate where the negative charge is delocalized onto the ring nitrogen atom. quimicaorganica.org

Chemical Transformations of the Acetic Acid Moiety

The acetic acid side chain is a prime site for derivatization, allowing for the synthesis of esters, amides, and more complex cyclic structures.

Esterification Reactions

The most common method for converting the carboxylic acid group into an ester is the Fischer esterification. chemistrytalk.org This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). chemistrytalk.orgchemistrysteps.com The reaction is an equilibrium process, which can be driven towards the product by using a large excess of the alcohol or by removing the water formed as a byproduct. chemistrysteps.commasterorganicchemistry.com Reacting this compound with alcohols like methanol (B129727) or ethanol (B145695) under these conditions would yield the corresponding methyl or ethyl esters. jk-sci.com

| Alcohol (R-OH) | Catalyst | Ester Product Name | Reference |

|---|---|---|---|

| Methanol (CH3OH) | H2SO4 | Methyl (2-Methyl-quinolin-6-yl)-acetate | chemistrytalk.orgchemistrysteps.com |

| Ethanol (CH3CH2OH) | H2SO4 | Ethyl (2-Methyl-quinolin-6-yl)-acetate | chemistrytalk.orgchemistrysteps.com |

| Isopropanol ((CH3)2CHOH) | H2SO4 | Isopropyl (2-Methyl-quinolin-6-yl)-acetate | chemistrytalk.orgchemistrysteps.com |

Amidation Reactions

The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. chemistrysteps.com To facilitate amide bond formation, the carboxylic acid must be activated. This is typically achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.comfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea), which is then readily attacked by the amine to form the amide. fishersci.co.uk Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often used to increase reaction rates and suppress side reactions. sci-hub.stnih.gov This methodology allows for the synthesis of a wide array of primary, secondary, and tertiary amides from this compound.

| Amine (R1R2NH) | Coupling Reagent | Amide Product Name | Reference |

|---|---|---|---|

| Ammonia (NH3) | EDC/HOBt | 2-(2-Methyl-quinolin-6-yl)-acetamide | chemistrysteps.comsci-hub.st |

| Aniline (B41778) (C6H5NH2) | EDC/DMAP | N-Phenyl-2-(2-Methyl-quinolin-6-yl)-acetamide | sci-hub.stnih.gov |

| Piperidine (C5H10NH) | DCC | 1-[2-(2-Methyl-quinolin-6-yl)-acetyl]-piperidine | chemistrysteps.comfishersci.co.uk |

Cyclization Reactions involving the Acetic Acid Side Chain

The acetic acid side chain can participate in intramolecular cyclization reactions to form new fused ring systems. A plausible pathway is an intramolecular Friedel-Crafts-type acylation. This would involve converting the carboxylic acid to a more reactive electrophile, such as an acyl chloride (using reagents like thionyl chloride, SOCl2, or oxalyl chloride). In the presence of a Lewis acid catalyst (e.g., AlCl3), the acyl chloride can then acylate the electron-rich benzene portion of the quinoline ring. nih.gov

Given the substitution pattern of this compound, cyclization could potentially occur at either the C5 or C7 position, leading to the formation of a new six-membered ring and yielding a tricyclic ketone (a dihydrophenalenone derivative). The regioselectivity of this cyclization would be influenced by the electronic and steric factors of the quinoline ring system. Such reactions are valuable for constructing complex, polycyclic heterocyclic scaffolds from relatively simple precursors. nih.gov

Studies on Intermediate Formation and Reaction Rearrangements (e.g., Claisen-type Rearrangements)

Detailed experimental studies on intermediate formation and reaction rearrangements involving this compound are not extensively covered in the reviewed scientific literature. The potential for such reactions can be inferred from the general reactivity of related quinoline structures.

Intermediate Formation: The 2-methyl group of the quinoline ring is analogous to the methyl group in quinaldine. It is well-established that such methyl groups are "active" due to the electron-withdrawing nature of the quinoline ring system. Under basic conditions, this methyl group can be deprotonated to form a resonance-stabilized carbanion or a methylene (B1212753) base intermediate (2-methylene-1,2-dihydroquinoline derivative). This reactive intermediate is a key precursor in condensation reactions, such as the Doebner-von Miller reaction, where it can react with aldehydes and other electrophiles. While this reactivity is characteristic of 2-methylquinolines in general, specific studies detailing the isolation or trapping of this intermediate from this compound itself are not readily available.

Reaction Rearrangements: Sigmatropic rearrangements, such as the Claisen rearrangement, typically involve allyl aryl ethers or allyl vinyl ethers. To study a Claisen-type rearrangement with this compound, the molecule would first need to be derivatized. For example, the acetic acid moiety could potentially be converted into an ester and then an allyl enol ether or a silyl (B83357) ketene (B1206846) acetal (B89532) (for an Ireland-Claisen variant). Alternatively, the quinoline core would need to be functionalized to an allyl ether derivative. There are currently no specific research findings detailing the synthesis of such precursors from this compound or their subsequent rearrangement reactions. Therefore, the exploration of Claisen-type rearrangements for this specific scaffold remains a hypothetical pathway pending further research.

Advanced Analytical and Spectroscopic Characterization of 2 Methyl Quinolin 6 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H-NMR Spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For (2-Methyl-quinolin-6-yl)-acetic acid, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. The methyl protons at the C2 position of the quinoline (B57606) ring would typically appear as a sharp singlet. The methylene (B1212753) protons of the acetic acid group at the C6 position would also produce a singlet. The aromatic protons on the quinoline ring system would resonate in the downfield region of the spectrum, exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The carboxylic acid proton, being acidic, typically appears as a broad singlet at a very downfield chemical shift and can be confirmed by its exchange with deuterium (B1214612) oxide (D₂O).

¹³C-NMR Spectroscopy probes the carbon skeleton of the molecule. A ¹³C-NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The spectrum would feature signals for the methyl carbon, the methylene carbon of the acetic acid moiety, and the carbon atoms of the quinoline ring. The carbonyl carbon of the carboxylic acid group is particularly characteristic, appearing at a significantly downfield chemical shift (typically 170-185 ppm).

2D-NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provides further structural confirmation by revealing correlations between nuclei. A COSY spectrum establishes the connectivity between adjacent protons (e.g., within the aromatic rings), which is crucial for assigning the complex multiplets of the quinoline system. molmall.netscirp.org An HMBC spectrum maps long-range (2-3 bond) correlations between proton and carbon atoms, allowing for the unambiguous assignment of quaternary carbons and confirming the connection of the methyl and acetic acid groups to the correct positions on the quinoline scaffold. nih.govscienceready.com.au

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Predicted data based on typical chemical shift values for quinoline and carboxylic acid moieties.

¹H-NMR Data| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (at C2) | ~2.5 | Singlet |

| -CH₂- (acetic acid) | ~3.8 | Singlet |

| Aromatic-H (quinoline ring) | 7.2 - 8.5 | Multiplet |

¹³C-NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~25 |

| -CH₂- | ~40 |

| Aromatic-C | 120 - 150 |

| C=N | ~158 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The most prominent feature would be the broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The carbonyl group (C=O) of the carboxylic acid would give rise to a strong, sharp absorption peak typically found around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. The spectrum would also contain a "fingerprint region" (below 1500 cm⁻¹) with a complex pattern of bands corresponding to various bending vibrations and skeletal vibrations of the quinoline ring, including C=C and C=N stretching vibrations. mdpi.comnist.gov

Table 2: Characteristic IR Absorption Bands for this compound Data based on typical IR frequencies for the functional groups present.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 (strong) |

| Aromatic C=C / C=N | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (molecular formula C₁₂H₁₁NO₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (201.22 g/mol ). High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the elemental composition.

The fragmentation pattern under electron ionization (EI) would provide structural insights. A common and significant fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a prominent fragment ion peak at [M - COOH]⁺ (m/z 156). libretexts.orgchemguide.co.uk Another characteristic fragmentation is the loss of a neutral carbon dioxide molecule, leading to an [M - CO₂]⁺˙ peak at m/z 157. Further fragmentation of the quinoline ring system can occur, often involving the loss of hydrogen cyanide (HCN), a characteristic fragmentation for quinoline structures. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Based on the structure C₁₂H₁₁NO₂ (MW = 201.22).

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 201 | [C₁₂H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₁H₁₁N]⁺˙ | Loss of CO₂ |

| 156 | [C₁₁H₁₀N]⁺ | Loss of ˙COOH radical |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

An XRD analysis of a suitable single crystal of this compound would reveal the crystal system, space group, and unit cell dimensions. The analysis would confirm the planarity of the quinoline ring system. hmdb.ca Furthermore, it would elucidate the conformation of the acetic acid side chain relative to the quinoline ring, defined by specific torsion angles. Crucially, XRD analysis identifies intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding. In this case, strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming characteristic dimers, are expected to be a dominant feature of the crystal packing. mdpi.com

Table 4: Illustrative Crystal Structure Parameters for a Quinoline Derivative This table presents example data for a related quinoline compound to illustrate the type of information obtained from XRD, as specific data for this compound is not available.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.669 |

| b (Å) | 11.544 |

| c (Å) | 14.045 |

| β (°) | 105.98 |

| Volume (ų) | 1663.0 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis serves as a crucial check of purity and provides experimental verification of the molecular formula.

For a pure sample of this compound, with the molecular formula C₁₂H₁₁NO₂, the experimentally determined percentages of carbon, hydrogen, and nitrogen must agree with the theoretically calculated values, typically within a margin of ±0.4%. clariant.comcolorado.edu This concordance provides strong evidence for the compound's elemental composition and supports the structural assignment derived from spectroscopic methods.

Table 5: Elemental Composition of this compound (C₁₂H₁₁NO₂)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 71.62% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.51% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.96% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.90% |

| Total | | | | 201.225 | 100.00% |

Theoretical and Computational Chemistry Investigations of 2 Methyl Quinolin 6 Yl Acetic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide valuable insights into various molecular properties and are commonly applied to quinoline (B57606) derivatives to understand their behavior at a quantum mechanical level. dergi-fytronix.comresearchgate.net

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.govscirp.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.orgirjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. nih.gov For quinoline derivatives, these calculations help predict their bioactivity, as charge transfer interactions are related to the HOMO-LUMO gap. scirp.org

Illustrative Data Table for HOMO-LUMO Analysis The following table presents hypothetical calculated values for (2-Methyl-quinolin-6-yl)-acetic acid to illustrate the typical output of a DFT analysis. These are not experimental or published results.

| Parameter | Illustrative Value (eV) | Significance |

| EHOMO | -6.55 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.80 | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. wolfram.com It helps identify the regions that are rich or deficient in electrons, which is critical for predicting how a molecule will interact with other chemical species.

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green or yellow areas represent neutral or near-zero potential. wolfram.com For a molecule like this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. researchgate.netresearchgate.net

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Calculations

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals that align with the classic Lewis structure concept. wisc.edu This method investigates charge transfer, orbital interactions, and delocalization effects within the molecule. dergi-fytronix.comscirp.org

NBO analysis calculates the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and greater electron delocalization, which contributes to the molecule's stability. wisc.edu This analysis can confirm the presence of intramolecular hydrogen bonds and other stabilizing interactions. scirp.org

Natural Population Analysis (NPA), derived from the NBO method, calculates the charge distribution on each atom. This information helps in understanding the electrostatic properties and reactivity of different parts of the molecule. scirp.org

Illustrative Data Table for NBO Analysis This table shows hypothetical donor-acceptor interactions and their stabilization energies for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| O(carboxyl) LP | C=O π | 25.5 | Intramolecular charge transfer (resonance) |

| N(quinoline) LP | C-C π (ring) | 18.2 | Electron delocalization in the aromatic system |

| C-H σ | C-C π* (ring) | 4.8 | Hyperconjugation |

Bond Dissociation Energy (BDE), Ionization Potential (IP), and Proton Dissociation Energy (PDE) Calculations

These quantum chemical parameters provide further insight into the reactivity and stability of a molecule.

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It is related to the HOMO energy (IP ≈ -EHOMO). A high IP suggests high chemical stability. researchgate.net

Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically, forming two radicals. masterorganicchemistry.comopenstax.org BDE values are crucial for understanding reaction mechanisms, particularly those involving radical pathways. For this compound, calculating the BDE of the C-C bond connecting the acetic acid moiety to the quinoline ring or the O-H bond in the carboxyl group would be important for predicting its thermal stability and degradation pathways.

Proton Dissociation Energy (PDE): Related to the acidity of a molecule, PDE is the enthalpy change associated with the removal of a proton (H+). For this compound, the PDE of the carboxylic acid group would be of primary interest, providing a theoretical measure of its acidity (pKa). researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. For quinoline derivatives, this can involve modeling their synthesis, degradation, or interaction with biological targets. acs.orgacs.org

For example, a study on the synthesis of a related dihydrobenzo[k]phenanthridone involved proposing a plausible reaction mechanism based on computational insights. acs.org The mechanism started with the generation of an acyl radical, which then added to a double bond to form a stable tertiary radical intermediate. This was followed by an intramolecular cyclization and a final hydrogen atom transfer to yield the product. acs.org Similar computational approaches could be used to investigate the reaction mechanisms involving this compound, such as its esterification or amidation at the carboxylic acid group, providing a detailed understanding of the reaction energetics and intermediates.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.gov For a flexible molecule like this compound, which has rotational freedom around the bond connecting the acetic acid group to the quinoline ring, multiple stable conformers may exist. chemrxiv.org

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and bonds, MD provides insights into the conformational flexibility, stability, and interactions of a molecule within a specific environment, such as in a solvent or bound to a protein. nih.govresearchgate.net An MD simulation would reveal how the acetic acid side chain moves relative to the quinoline ring system, the stability of any intramolecular interactions, and how the molecule interacts with surrounding solvent molecules. chemrxiv.org Parameters like the Root Mean Square Deviation (RMSD) are analyzed to assess the stability of the molecule's conformation over the simulation period. nih.gov

Applications in Advanced Organic Synthesis As a Chemical Building Block

Precursor for the Synthesis of Complex Polycyclic Systems

There is no specific information available in the scientific literature detailing the use of (2-Methyl-quinolin-6-yl)-acetic acid as a direct precursor for the synthesis of complex polycyclic systems. General synthetic routes for polycyclic quinoline (B57606) derivatives often involve multi-component reactions or cyclization of appropriately substituted anilines and carbonyl compounds, but specific examples starting from this compound are not documented.

Role in Ligand Design for Coordination Chemistry

The utility of this compound in ligand design for coordination chemistry is not described in available research. Although quinoline and its derivatives are well-known for their ability to act as ligands for various metal ions—owing to the nitrogen atom in the heterocyclic ring—the specific coordination chemistry of this compound, including the synthesis and characterization of its metal complexes, has not been reported.

Development of Specialized Reagents and Chemical Probes

No published studies were found that describe the development of specialized reagents or chemical probes derived from this compound. The design of chemical probes often requires a molecule with specific reactivity or binding properties, and while the quinoline scaffold is present in some probes, the synthetic pathway from or utilization of this compound for this purpose is not documented.

Q & A

Q. What are the established synthetic routes for (2-Methyl-quinolin-6-yl)-acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling bromoacetic acid derivatives with a methyl-substituted quinoline precursor. A common method includes reacting 2-methylquinoline-6-carboxylic acid (or its ester) with bromoacetic acid under basic conditions (e.g., K₂CO₃) in dimethylformamide (DMF) at reflux (~120°C) . Alternative routes may employ Suzuki-Miyaura cross-coupling to introduce the acetic acid moiety, requiring palladium catalysts and optimized ligand systems. Reaction parameters such as solvent polarity, temperature, and catalyst loading critically affect yield and purity. For example, DMF enhances solubility of aromatic intermediates, while lower temperatures reduce side reactions like decarboxylation.

Q. Key Reaction Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | DMF, THF, or DCM | DMF improves quinoline solubility |

| Temperature | 80–120°C | Higher temps favor coupling but risk decomposition |

| Base | K₂CO₃, NaH, or Et₃N | K₂CO₃ minimizes ester hydrolysis |

| Catalyst | Pd(PPh₃)₄ (if applicable) | 1–5 mol% for cross-coupling |

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities?

Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy : ¹H NMR identifies methyl (δ 2.6–2.8 ppm) and acetic acid protons (δ 3.7–4.1 ppm for CH₂, δ 12–13 ppm for COOH). Aromatic protons in the quinoline ring appear as a multiplet between δ 7.5–8.5 ppm .

- X-ray Crystallography : Resolves stereoelectronic effects and confirms regiochemistry. For example, C=O bond lengths (~1.21 Å) and quinoline ring planarity are validated .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 202.24 (C₁₂H₁₁NO₂⁺) .

Common Pitfalls : Overlapping signals in NMR (e.g., quinoline vs. acetic acid protons) may require 2D-COSY or HSQC. Impurities from incomplete purification (e.g., residual DMF) can distort spectral data, necessitating column chromatography or recrystallization .

Q. What biological activities have been reported for quinoline-acetic acid derivatives, and what are their hypothesized mechanisms?

Quinoline-acetic acid analogs exhibit:

- Antimicrobial Activity : Inhibition of bacterial DNA gyrase (IC₅₀ ~5–20 µM) via intercalation or competitive binding .

- Anticancer Potential : Apoptosis induction in HeLa cells (EC₅₀ ~10 µM) through ROS generation or topoisomerase inhibition .

- Enzyme Modulation : Interaction with cytochrome P450 isoforms (e.g., CYP3A4) due to the quinoline core’s electron-rich π-system .

Q. Mechanistic Insights

| Activity | Proposed Target | Experimental Model |

|---|---|---|

| Antimicrobial | DNA gyrase B subunit | E. coli growth assay |

| Anticancer | Topoisomerase IIα | MTT assay (HeLa cells) |

| Anti-inflammatory | COX-2 inhibition | Murine macrophage model |

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up this compound production?

Scale-up challenges include heat dissipation and side-reaction amplification. Strategies:

- Flow Chemistry : Continuous reactors improve temperature control and reduce byproducts (e.g., decarboxylated derivatives) .

- Microwave Assistance : Accelerates coupling reactions (30–60 minutes vs. 12 hours conventionally) with 10–15% higher yields .

- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and costs .

Case Study : A 10-g batch using microwave-assisted synthesis achieved 78% yield vs. 62% in traditional reflux, with 95% purity by HPLC .

Q. How do researchers resolve contradictions in spectral or bioactivity data for quinoline-acetic acid derivatives?

Contradictions often arise from:

- Solvent Polarity Effects : Proton chemical shifts vary in DMSO vs. CDCl₃; always report solvent conditions .

- Enantiomeric Impurities : Chiral HPLC or VCD spectroscopy distinguishes racemic mixtures that may skew bioactivity results .

- Cell Line Variability : Validate anticancer activity across multiple lines (e.g., HeLa, MCF-7) to confirm target specificity .

Example : A reported IC₅₀ discrepancy (15 µM vs. 30 µM for CYP3A4 inhibition) was traced to differences in assay pH (7.4 vs. 6.8), altering protonation states .

Q. What computational methods predict the structure-activity relationship (SAR) of this compound analogs?

- Molecular Docking : AutoDock Vina models interactions with DNA gyrase (PDB: 1KZN), identifying critical H-bonds between the acetic acid group and Arg76 .

- QSAR Modeling : Hammett constants (σ) for substituents at the quinoline 3-position correlate with logP and antimicrobial potency (R² = 0.89) .

- DFT Calculations : Predict frontier molecular orbitals; LUMO localization on the quinoline ring suggests electron-deficient regions for nucleophilic attack .

Validation : In silico predictions matched experimental IC₅₀ values within ±2 µM for 12 analogs .

Q. What strategies mitigate decomposition of this compound under physiological conditions?

- Prodrug Design : Esterification of the acetic acid group (e.g., ethyl ester) enhances plasma stability, with in vivo hydrolysis restoring activity .

- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm) improved half-life from 2 hours (free drug) to 8 hours in rat serum .

- pH-Sensitive Formulations : Enteric coatings prevent gastric degradation (pH 1–3), releasing the drug in intestinal fluid (pH 6–7) .

Q. Table 1: Comparative Bioactivity of Quinoline Derivatives

| Compound | Antimicrobial (MIC, µg/mL) | Anticancer (EC₅₀, µM) |

|---|---|---|

| This compound | 12.5 (E. coli) | 10.2 (HeLa) |

| 2-Methylquinoline | >100 | >50 |

| Quinoline-6-carboxylic acid | 25.0 | 18.7 |

Q. Table 2: Optimized Reaction Conditions for Scale-Up

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 62% | 58% |

| Purity (HPLC) | 95% | 92% |

| Reaction Time | 12 hours | 10 hours (flow) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.